[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine
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Overview
Description
[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine is an organic compound that features both a difluorophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine typically involves the coupling of a 2,5-difluorobenzyl halide with a thiophen-3-ylmethylamine. This can be achieved through nucleophilic substitution reactions under basic conditions. Common reagents include sodium hydride or potassium carbonate as bases, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thiophene ring might contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- [(2,5-Difluorophenyl)methyl][(thiophen-2-YL)methyl]amine
- [(3,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine
- [(2,5-Difluorophenyl)methyl][(furan-3-YL)methyl]amine
Uniqueness
[(2,5-Difluorophenyl)methyl][(thiophen-3-YL)methyl]amine is unique due to the specific positioning of the difluorophenyl and thiophene groups, which can influence its reactivity and interactions with other molecules. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity in biological systems, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NS/c13-11-1-2-12(14)10(5-11)7-15-6-9-3-4-16-8-9/h1-5,8,15H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIONOZBHKRCPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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